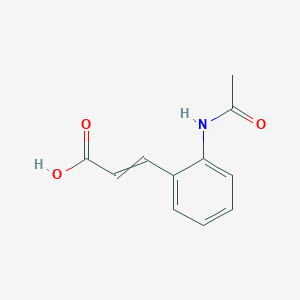
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID, also known as α-acetamidocinnamic acid, is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of cinnamic acid, where the amino group is acetylated. This compound is known for its crystalline structure and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID can be synthesized through the azlactone route. The process involves the reaction of acetylglycine with benzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The mixture is heated under reflux, resulting in the formation of the azlactone intermediate, which is then hydrolyzed to yield 2-acetaminocinnamic acid .
Industrial Production Methods: Industrial production of 2-acetaminocinnamic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the acetyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetaminocinnamic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory responses and microbial growth .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, differing by the presence of an amino group in 2-acetaminocinnamic acid.
Acetylcinnamic Acid: Similar structure but lacks the amino group.
Phenylalanine Derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID is unique due to its specific combination of acetyl and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(2-acetamidophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) |
InChI Key |
ANVZQEASRUZEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














